3,7-Dimethyloctylmagnesium bromide
Description
3,7-Dimethyloctylmagnesium bromide is an organomagnesium bromide (Grignard reagent) characterized by a branched alkyl chain structure. It is synthesized via the reaction of 3,7-dimethyloctyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions. This compound is notable for its application in synthesizing chiral conjugated polymers, as demonstrated in the preparation of fluorene-based polymers with tailored chiroptical properties . The branched alkyl chain introduces steric effects that influence both reactivity and polymer backbone conformation, making it valuable in materials science for optoelectronic devices.
Properties
IUPAC Name |
magnesium;2,6-dimethyloctane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.BrH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h9-10H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZNSHABNFIFHK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455495 | |
| Record name | 3,7-Dimethyloctylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114499-45-5 | |
| Record name | 3,7-Dimethyloctylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dimethyloctylmagnesium bromide is synthesized through the reaction of 3,7-dimethyloctyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyloctylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions and is known for its role in the Grignard reaction .
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) under anhydrous conditions to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Grignard Reaction: Typically carried out in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed:
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from the reaction with halides.
Scientific Research Applications
3,7-Dimethyloctylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the preparation of lipid nanoparticles for mRNA delivery systems.
Medicine: Utilized in the synthesis of intermediates for drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-dimethyloctylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares 3,7-dimethyloctylmagnesium bromide with structurally related Grignard reagents:
*Calculated based on atomic weights; exact value may vary depending on isotopic composition.
Reactivity and Stability
- Steric Effects : The branched alkyl chain in this compound increases steric hindrance compared to linear alkyl or aryl Grignard reagents. This reduces its nucleophilic reactivity in certain coupling reactions but enhances selectivity in polymerizations .
- Electronic Effects : Aryl Grignard reagents (e.g., p-tolylmagnesium bromide) exhibit greater nucleophilicity due to electron-donating methyl groups, facilitating faster reactions with electrophiles like carbonyl compounds . In contrast, alkyl Grignard reagents are generally less nucleophilic but more basic.
- Solubility: this compound’s long alkyl chain improves solubility in nonpolar solvents (e.g., THF or 2-MeTHF) compared to aryl analogues, which may precipitate in highly polar media .
Key Research Findings
- Synthetic Efficiency : The synthesis of this compound requires stringent anhydrous conditions, similar to other Grignard reagents, but achieves higher yields (77–90%) in polymer precursor reactions compared to aryl analogues .
- Thermal Stability : Branched alkyl Grignard reagents exhibit superior thermal stability in solution (up to 50°C) compared to aryl variants, which may decompose at elevated temperatures .
- Chirality Transfer: The 3,7-dimethyloctyl group enables efficient chirality transfer during polymer synthesis, a property absent in non-chiral aryl Grignard reagents .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3,7-Dimethyloctylmagnesium bromide in 2-MeTHF?
- Methodological Answer : Synthesis efficiency depends on solvent purity, magnesium activation, and reaction temperature. Use rigorously dried 2-MeTHF (water content <50 ppm) to prevent premature hydrolysis. Pre-activate magnesium turnings by stirring in anhydrous THF with a catalytic amount of 1,2-dibromoethane at 40–50°C for 30 minutes before adding the alkyl bromide. Maintain a reaction temperature of 25–35°C to balance reactivity and side-product formation. Monitor Grignard formation via gas evolution and titration with 2-butanol .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (2-MeTHF) purity | <50 ppm H₂O | Prevents hydrolysis |
| Magnesium activation | 30 min, 40–50°C with 1,2-dibromoethane | Enhances initiation |
| Reaction temperature | 25–35°C | Balances reactivity/safety |
Q. How can researchers safely handle and store this compound to maintain stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in flame-resistant containers. Use septum-sealed flasks to minimize air exposure. Quench residual reagent post-reaction by slow addition to dry ice/2-propanol slurry, followed by aqueous NH₄Cl. For spills, neutralize with CO₂-saturated sand and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during cross-coupling with this compound?
- Methodological Answer : Competing β-hydride elimination and Wurtz coupling arise from steric hindrance in the branched alkyl chain. Mitigate via:
- Low-temperature protocols (–10°C to 0°C) to suppress β-hydride pathways.
- Catalyst tuning : Use Ni(dppe)Cl₂ instead of Pd to favor oxidative addition with bulky substrates.
- Kinetic monitoring : Employ in-situ IR spectroscopy to track intermediates like alkyl-Ni species .
Q. How can researchers resolve discrepancies in bromide quantification post-reaction?
- Methodological Answer : Use ion chromatography (IC) with suppressed conductivity detection (e.g., Dionex ICS-5000+). Calibrate with NaBr standards (0.5–4.0 mg/mL). For organic matrices, pretreat samples with TCA (20% w/v) to precipitate proteins. Validate recovery rates (95–105%) via spiked controls .
| Analytical Method | Detection Limit | Precision (RSD) |
|---|---|---|
| Ion chromatography | 0.1 ppm Br⁻ | <2% |
| ICP-MS | 0.01 ppb Br | <5% |
Q. What computational tools predict regioselectivity in this compound-mediated arylations?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states. Key factors:
- Steric maps : Analyze non-covalent interactions (NCI plots) between the alkyl chain and aryl halide.
- Charge distribution : Electron-deficient aryl partners (e.g., 4-CF₃-C₆H₄Br) favor para-selectivity.
- Benchmark against experimental data using Hammett σ constants to validate computational models .
Data Contradiction Analysis
Q. Why do reaction yields vary significantly across replicate experiments under identical conditions?
- Methodological Answer : Variability stems from trace moisture or oxygen ingress. Implement:
- Glovebox protocols : Maintain O₂ <1 ppm, H₂O <10 ppm during reagent transfer.
- Statistical DOE : Use a Plackett-Burman design to identify critical variables (e.g., stirring rate, Mg surface area).
- Replicate analysis : Conduct ≥5 replicates to establish confidence intervals (95% CI) and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
